Cas no 2229504-99-6 (O-{1-(2,6-difluoro-3-nitrophenyl)cyclopropylmethyl}hydroxylamine)

O-{1-(2,6-difluoro-3-nitrophenyl)cyclopropylmethyl}hydroxylamine is a specialized organic compound featuring a cyclopropylmethyl-hydroxylamine moiety attached to a 2,6-difluoro-3-nitrophenyl scaffold. Its unique structure, combining fluorine and nitro substituents with a strained cyclopropane ring, makes it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The presence of fluorine enhances metabolic stability and bioavailability, while the nitro group offers reactivity for further functionalization. The cyclopropyl ring contributes to conformational rigidity, potentially improving target binding affinity. This compound is suited for applications in medicinal chemistry, where precise structural modifications are critical for optimizing biological activity.
O-{1-(2,6-difluoro-3-nitrophenyl)cyclopropylmethyl}hydroxylamine structure
2229504-99-6 structure
Product name:O-{1-(2,6-difluoro-3-nitrophenyl)cyclopropylmethyl}hydroxylamine
CAS No:2229504-99-6
MF:C10H10F2N2O3
Molecular Weight:244.194809436798
CID:6503043
PubChem ID:165627390

O-{1-(2,6-difluoro-3-nitrophenyl)cyclopropylmethyl}hydroxylamine 化学的及び物理的性質

名前と識別子

    • O-{1-(2,6-difluoro-3-nitrophenyl)cyclopropylmethyl}hydroxylamine
    • O-{[1-(2,6-difluoro-3-nitrophenyl)cyclopropyl]methyl}hydroxylamine
    • EN300-1795172
    • 2229504-99-6
    • インチ: 1S/C10H10F2N2O3/c11-6-1-2-7(14(15)16)9(12)8(6)10(3-4-10)5-17-13/h1-2H,3-5,13H2
    • InChIKey: MXFGDGIKGBWZJV-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=C(C=1C1(CON)CC1)F)[N+](=O)[O-]

計算された属性

  • 精确分子量: 244.06594851g/mol
  • 同位素质量: 244.06594851g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 306
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.1Ų
  • XLogP3: 1.6

O-{1-(2,6-difluoro-3-nitrophenyl)cyclopropylmethyl}hydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1795172-0.5g
O-{[1-(2,6-difluoro-3-nitrophenyl)cyclopropyl]methyl}hydroxylamine
2229504-99-6
0.5g
$1440.0 2023-09-19
Enamine
EN300-1795172-10.0g
O-{[1-(2,6-difluoro-3-nitrophenyl)cyclopropyl]methyl}hydroxylamine
2229504-99-6
10g
$6450.0 2023-06-03
Enamine
EN300-1795172-1.0g
O-{[1-(2,6-difluoro-3-nitrophenyl)cyclopropyl]methyl}hydroxylamine
2229504-99-6
1g
$1500.0 2023-06-03
Enamine
EN300-1795172-5g
O-{[1-(2,6-difluoro-3-nitrophenyl)cyclopropyl]methyl}hydroxylamine
2229504-99-6
5g
$4349.0 2023-09-19
Enamine
EN300-1795172-0.05g
O-{[1-(2,6-difluoro-3-nitrophenyl)cyclopropyl]methyl}hydroxylamine
2229504-99-6
0.05g
$1261.0 2023-09-19
Enamine
EN300-1795172-0.1g
O-{[1-(2,6-difluoro-3-nitrophenyl)cyclopropyl]methyl}hydroxylamine
2229504-99-6
0.1g
$1320.0 2023-09-19
Enamine
EN300-1795172-5.0g
O-{[1-(2,6-difluoro-3-nitrophenyl)cyclopropyl]methyl}hydroxylamine
2229504-99-6
5g
$4349.0 2023-06-03
Enamine
EN300-1795172-0.25g
O-{[1-(2,6-difluoro-3-nitrophenyl)cyclopropyl]methyl}hydroxylamine
2229504-99-6
0.25g
$1381.0 2023-09-19
Enamine
EN300-1795172-2.5g
O-{[1-(2,6-difluoro-3-nitrophenyl)cyclopropyl]methyl}hydroxylamine
2229504-99-6
2.5g
$2940.0 2023-09-19
Enamine
EN300-1795172-10g
O-{[1-(2,6-difluoro-3-nitrophenyl)cyclopropyl]methyl}hydroxylamine
2229504-99-6
10g
$6450.0 2023-09-19

O-{1-(2,6-difluoro-3-nitrophenyl)cyclopropylmethyl}hydroxylamine 関連文献

O-{1-(2,6-difluoro-3-nitrophenyl)cyclopropylmethyl}hydroxylamineに関する追加情報

Research Briefing on O-{1-(2,6-difluoro-3-nitrophenyl)cyclopropylmethyl}hydroxylamine (CAS: 2229504-99-6)

O-{1-(2,6-difluoro-3-nitrophenyl)cyclopropylmethyl}hydroxylamine (CAS: 2229504-99-6) is a novel chemical entity that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound features a unique cyclopropylmethyl-hydroxylamine moiety attached to a 2,6-difluoro-3-nitrophenyl scaffold, which suggests potential applications in targeted drug design and enzyme inhibition. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its potential as a pharmacophore in drug discovery programs.

Recent literature indicates that this compound has been investigated for its ability to serve as a versatile building block in the synthesis of enzyme inhibitors, particularly those targeting nitrile hydratases and other metalloenzymes. The presence of both the hydroxylamine group and the electron-withdrawing nitro and fluoro substituents on the aromatic ring makes it a promising candidate for developing selective enzyme inhibitors. Computational docking studies published in 2023 suggest favorable binding interactions with several enzyme active sites, though experimental validation is still ongoing.

In pharmaceutical development, researchers have utilized 2229504-99-6 as a precursor for novel antibacterial agents. A 2024 study demonstrated its incorporation into a series of compounds showing activity against Gram-positive pathogens, with MIC values in the low micromolar range. The cyclopropyl group appears to confer metabolic stability while the hydroxylamine functionality enables covalent modification of biological targets, a strategy increasingly employed in targeted covalent inhibitor design.

The compound's safety profile and pharmacokinetic properties are currently under investigation. Preliminary ADMET studies indicate moderate solubility in aqueous buffers and reasonable metabolic stability in liver microsome assays. However, researchers note that the nitro group may present potential toxicity concerns that require further evaluation through comprehensive toxicological studies. Current synthetic routes to this compound typically involve multi-step procedures starting from commercially available 2,6-difluoro-3-nitrobenzaldehyde, with overall yields ranging from 15-25% in optimized processes.

Future research directions for this compound include exploration of its utility in PROTAC (proteolysis targeting chimera) design, where the hydroxylamine group could serve as a linker for E3 ligase recruitment. Additionally, several research groups are investigating its potential as a warhead in covalent inhibitor development for challenging targets such as KRAS mutants. The unique combination of structural features in 2229504-99-6 continues to make it an interesting subject for medicinal chemistry optimization programs.

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